molecular formula C21H24BrFN2O2 B607264 Ec2la CAS No. 2244579-87-9

Ec2la

Numéro de catalogue B607264
Numéro CAS: 2244579-87-9
Poids moléculaire: 435.3374
Clé InChI: NSGDYZCDUPSTQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular weight of Ec2la is 435.33 and its formula is C21H24BrFN2O2 . The compound is soluble to 20 mM in DMSO .


Physical And Chemical Properties Analysis

Ec2la has a molecular weight of 435.33 and its formula is C21H24BrFN2O2 . It is soluble to 20 mM in DMSO .

Applications De Recherche Scientifique

Allosteric Modulation of CB2 Receptors

Ec2la has been identified as a potential allosteric modulator of cannabinoid receptor type 2 (CB2). This application is significant in the field of pharmacology, where Ec2la can be used to enhance or inhibit the receptor’s response to endogenous ligands. This modulation can lead to the development of new therapeutic agents for treating pain, inflammation, and other conditions related to the endocannabinoid system .

Computational Drug Design

In silico studies involving Ec2la provide a platform for computational drug design. By predicting and validating allosteric binding sites, researchers can use Ec2la as a reference molecule to aid in the design of new allosteric modulators with improved efficacy and safety profiles. This application is crucial for accelerating the drug discovery process .

Molecular Dynamics Simulations

Ec2la’s interactions with CB2 receptors can be studied through molecular dynamics (MD) simulations. These simulations help in understanding the dynamic behavior of Ec2la at the molecular level, providing insights into its binding stability and conformational changes. This application is valuable for predicting the pharmacokinetics and pharmacodynamics of potential drug candidates .

Bio-Assay Development

The docking studies and MD simulations of Ec2la facilitate the development of bio-assays for testing new compounds. By establishing the most promising binding pose of Ec2la, researchers can create assays to measure the biological activity and potency of new allosteric modulators. This application is essential for preclinical research .

Cloud Computing in Scientific Research

While not directly related to the molecule Ec2la, the term “EC2” is also associated with Amazon’s Elastic Compute Cloud (Amazon EC2), which provides virtual computing environments for scientific research. This service allows for the scalable and flexible execution of scientific workflows, making it a valuable tool for researchers in various fields .

Plasmid DNA Manipulation

In the context of genetic engineering, Ec2la could hypothetically be used as a plasmid name or identifier. Plasmid DNA is crucial for cloning, transferring, and manipulating genes. The application of Ec2la in this field would involve the use of plasmids for gene expression studies, the creation of genetically modified organisms, or gene therapy research .

Mécanisme D'action

Target of Action

Ec2la is a positive allosteric modulator that primarily targets the CB2 receptors . The CB2 receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood, and memory.

Mode of Action

Ec2la enhances the binding of certain agonists, such as CP 55940 and 2-Arachidonylglycerol, to the CB2 receptors . It has no effect in the absence of these agonists . This suggests that Ec2la works by increasing the efficiency of other compounds that stimulate the CB2 receptors, rather than directly stimulating the receptors itself .

Result of Action

Ec2la exhibits antinociceptive effects, meaning it can reduce sensitivity to painful stimuli. This has been demonstrated in an animal model of neuropathic pain . This suggests that Ec2la could potentially be used in the management of pain, particularly in conditions where neuropathic pain is a key symptom.

Orientations Futures

A study has been conducted to investigate the potential allosteric binding sites of CB2 with the existing agonists . Three known AMs of CB2 including Ec2la (C-2), trans-β-caryophyllene (TBC) and cannabidiol (CBD) were docked to each site for further comparisons . Based on the results of docking studies and molecular dynamics simulations, site H was suggested as the most promising allosteric binding site . The researchers plan to conduct bio-assay validations in the future .

Propriétés

IUPAC Name

N-[5-bromo-1-[(4-fluorophenyl)methyl]-4-methyl-2-oxopyridin-3-yl]cycloheptanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrFN2O2/c1-14-18(22)13-25(12-15-8-10-17(23)11-9-15)21(27)19(14)24-20(26)16-6-4-2-3-5-7-16/h8-11,13,16H,2-7,12H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGDYZCDUPSTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CB2R Pam

Q & A

Q1: Where is Ec2la predicted to bind on the CB2 receptor and how does this compare to other known allosteric modulators?

A1: The research suggests that Ec2la, also referred to as C-2 in the study, potentially binds to multiple allosteric sites on the CB2 receptor. [] While the study investigated several potential binding sites, molecular docking and molecular dynamics simulations indicated site H as the most promising allosteric binding site for Ec2la. [] This is in contrast to other known CB2 allosteric modulators like trans-β-caryophyllene (TBC) and cannabidiol (CBD), which might preferentially bind to different allosteric sites. [] Further research, including bio-assay validations, is planned to confirm these findings. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.